molecular formula C24H39NaO5S B12666658 Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate CAS No. 94134-65-3

Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate

Cat. No.: B12666658
CAS No.: 94134-65-3
M. Wt: 462.6 g/mol
InChI Key: LXLBWODRGWJMLM-UHFFFAOYSA-M
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Description

Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate is a sodium sulfonate derivative characterized by a benzene ring substituted with a hexadecyloxy (C16 alkyl ether) group at the 2-position, an acetyl group at the 5-position, and a sulfonate group at the 1-position.

Properties

CAS No.

94134-65-3

Molecular Formula

C24H39NaO5S

Molecular Weight

462.6 g/mol

IUPAC Name

sodium;5-acetyl-2-hexadecoxybenzenesulfonate

InChI

InChI=1S/C24H40O5S.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-29-23-18-17-22(21(2)25)20-24(23)30(26,27)28;/h17-18,20H,3-16,19H2,1-2H3,(H,26,27,28);/q;+1/p-1

InChI Key

LXLBWODRGWJMLM-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate typically involves the following steps:

    Etherification: The attachment of a hexadecyloxy chain to the benzene ring.

    Sulphonation: The addition of a sulphonate group to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under controlled conditions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate can undergo oxidation reactions, where the acetyl group may be converted to a carboxyl group.

    Reduction: The compound can be reduced to remove the acetyl group, forming a simpler structure.

    Substitution: Various substitution reactions can occur, where different functional groups replace the existing groups on the benzene ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).

Major Products:

Scientific Research Applications

Chemistry:

    Surfactants: Used as a surfactant in various chemical formulations due to its amphiphilic nature.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology:

    Cell Membrane Studies: Utilized in studies involving cell membrane interactions due to its amphiphilic properties.

Medicine:

    Drug Delivery: Investigated for use in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Industry:

Mechanism of Action

The mechanism by which sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate exerts its effects is primarily through its interaction with lipid membranes. The hexadecyloxy chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Sodium dodecylbenzenesulphonate (Na-DBS)

  • Structure : Features a C12 alkyl chain attached to the benzene ring, with sulfonate at the para position.
  • Isomerism : Commercial Na-DBS often contains mixed isomers (e.g., 4-(2-dodecyl) and 4-(6-dodecyl) benzenesulphonates), leading to inconsistent material performance in applications like polymer actuators .
  • Surfactant Properties : Shorter alkyl chains (C12 vs. C16) result in higher critical micelle concentration (CMC) and reduced hydrophobicity compared to the target compound.

Sodium 4-(6-dodecyl)benzenesulphonate [4(6D)BS]

  • Application : Used in polypyrrole-based actuators; well-defined isomers improve material consistency .
  • Comparison : The target compound’s longer C16 chain may enhance micellar stability and surface activity but requires precise synthesis to avoid isomer-related issues.

Sodium 5-Methoxy-2-((Z)-9-octadecenylamino)benzenesulphonate

  • Structure: Contains an unsaturated C18 chain (octadecenylamino) and methoxy group.
  • Hydrophobicity : The unsaturated chain increases fluidity, while the C16 chain in the target compound offers higher rigidity and packing efficiency in micelles .

Substituted Benzenesulphonates with Hydrophobic Groups

Bornyl Benzenesulphonates

  • Structure: Bulky bornyl groups (terpenoid-derived) instead of linear alkyl chains.
  • Physical Properties :
    • 1-Bornyl benzenesulphonate: m.p. 52°C, [α] –22–40° (benzene) .
    • 1-Bornyl naphthalene-α-sulphonate: m.p. 76°C, [α] –16–50° (benzene) .
  • Comparison : The target compound’s linear C16 chain enhances hydrophobicity and surfactant efficiency, whereas bornyl derivatives are more suited for chiral applications.

Sodium 5-Chloro-2-hydroxy-benzenesulphonate

  • Substituents : Chloro (electron-withdrawing) and hydroxy (polar) groups.
  • Reactivity : Chloro groups increase electrophilicity, enabling nucleophilic substitution, while the acetyl group in the target compound may participate in condensation reactions .

Azo Dye Sulfonates

Acid Orange 24 (CI 20170)

  • Structure : Sodium 4-[[3-(dimethylphenyl)azo]-2,4-dihydroxyphenyl]azo]benzenesulphonate.
  • Application : Hair dye with intense color due to conjugated azo groups .
  • Comparison : The target compound lacks chromophores (e.g., azo), making it unsuitable for dyeing but more stable under UV exposure.

Sodium 4-(4-dimethylaminophenylazo)benzenesulphonate

  • Hazard Classification : Transported as “Dye, Solid, Toxic, N.O.S.” due to azo group toxicity .
  • Safety : The target compound’s acetyl and hexadecyloxy groups likely reduce acute toxicity compared to azo dyes.

Simple Sodium Benzenesulphonates

Sodium Benzenesulphonate

  • Structure: No substituents except sulfonate.
  • Applications : Intermediate in organic synthesis, lacking surfactant properties due to minimal hydrophobicity .

Sodium p-Toluenesulphonate

  • Structure : Methyl group at the para position.
  • Solubility : Higher water solubility than the target compound due to smaller hydrophobic groups .

Research Findings and Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Alkyl Chain Length Key Substituents m.p. (°C) Applications Reference
Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate C16 Acetyl, hexadecyloxy N/A Surfactants, materials Inferred
Sodium dodecylbenzenesulphonate (Na-DBS) C12 Dodecyl N/A Detergents, actuators
1-Bornyl benzenesulphonate N/A Bornyl 52 Chiral synthesis
Acid Orange 24 N/A Azo, dimethylphenyl N/A Hair dye
Sodium p-toluenesulphonate N/A Methyl 550 Synthesis intermediate

Table 2: Functional Group Impact on Properties

Functional Group Effect on Properties Example Compound
Hexadecyloxy (C16) Enhances hydrophobicity, lowers CMC, improves micelle stability Target compound
Azo (-N=N-) Introduces color, increases toxicity Acid Orange 24
Chloro (-Cl) Electron-withdrawing, increases reactivity Sodium 5-chloro-2-hydroxy-benzenesulphonate
Acetyl (-COCH₃) Moderately electron-withdrawing, may participate in ketone reactions Target compound

Biological Activity

Sodium 5-acetyl-2-(hexadecyloxy)benzenesulphonate is a sulfonate compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

This compound features a sulfonate group attached to a phenolic structure, which contributes to its solubility and reactivity. The presence of the hexadecyloxy group enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various pathogenic microorganisms, suggesting its potential as a therapeutic agent in treating infectious diseases. The compound demonstrated notable activity against both gram-positive and gram-negative bacteria, as well as fungi.

Microorganism Activity
Staphylococcus aureusInhibitory
Escherichia coliInhibitory
Candida albicansModerate inhibitory

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and H1975 (non-small cell lung cancer). The mechanism involves cell cycle arrest at the G2/M phase and up-regulation of p21 expression, indicating a potential pathway for therapeutic intervention.

Case Study: Apoptotic Effects

A recent study focused on the apoptotic effects of this compound on cancer cells. The findings revealed:

  • IC50 Values : Ranged from 39 to 48 μM for various cancer cell lines.
  • Mechanism : Induction of apoptosis through caspase activation.
  • Histopathological Evaluation : Improved tissue morphology in treated groups compared to controls.

Cytotoxicity and Selectivity

While exhibiting potent biological activities, it is crucial to assess the selectivity of this compound towards cancer cells versus normal cells. Studies indicated a high selectivity index (SI > 10), suggesting that the compound preferentially targets malignant cells while sparing healthy tissues.

Pharmacological Applications

The diverse biological activities of this compound position it as a promising candidate for various pharmacological applications:

  • Antimicrobial Agents : Potential use in developing new antibiotics or antifungal treatments.
  • Cancer Therapeutics : Possible incorporation into treatment regimens for specific cancers.
  • Anti-inflammatory Agents : Preliminary data suggest anti-inflammatory properties that warrant further exploration.

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